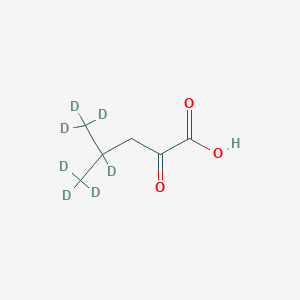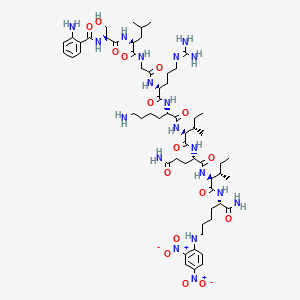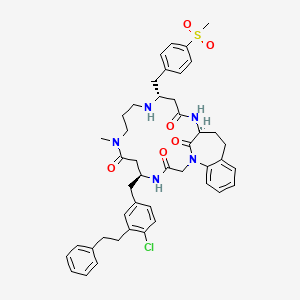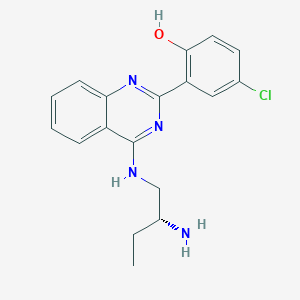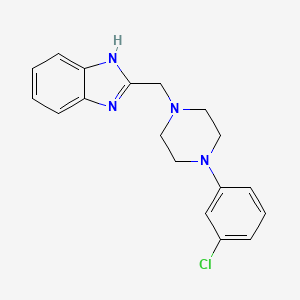
Isomaltopaeoniflorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isomaltopaeoniflorin is a metabolite derived from the Chinese herbal formula Shuyu, which is known for its inhibitory effects on depression-like diseases . This compound is part of the Paeoniaceae family, which includes various bioactive monoterpene glycosides . This compound has garnered attention for its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isomaltopaeoniflorin involves complex biochemical pathways. The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the initial stages . These intermediates undergo a series of enzymatic reactions to form the final glycoside structure.
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction from Paeoniaceae plants, particularly Paeonia lactiflora . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and purify the compound .
化学反応の分析
Types of Reactions: Isomaltopaeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities.
科学的研究の応用
Isomaltopaeoniflorin has a wide range of scientific research applications:
作用機序
The mechanism of action of isomaltopaeoniflorin involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter levels, inhibit inflammatory mediators, and regulate gene expression . These actions contribute to its therapeutic effects in treating depression-like diseases and inflammation .
類似化合物との比較
Isomaltopaeoniflorin is compared with other similar compounds such as paeoniflorin, glycyrrhisoflavone, and isoangustone A . While these compounds share structural similarities, this compound is unique in its specific bioactivity and therapeutic potential . Paeoniflorin, for instance, is widely studied for its anti-inflammatory and neuroprotective effects, whereas this compound is primarily noted for its antidepressant properties .
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique chemical properties and bioactivity make it a valuable subject of study for developing new therapeutic agents and understanding complex biological processes.
特性
分子式 |
C29H38O16 |
|---|---|
分子量 |
642.6 g/mol |
IUPAC名 |
[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H38O16/c1-26-10-28(38)15-7-29(26,27(15,25(44-26)45-28)11-40-22(37)12-5-3-2-4-6-12)43-24-21(36)19(34)17(32)14(42-24)9-39-23-20(35)18(33)16(31)13(8-30)41-23/h2-6,13-21,23-25,30-36,38H,7-11H2,1H3/t13-,14-,15-,16-,17-,18+,19+,20-,21-,23+,24+,25-,26+,27+,28-,29+/m1/s1 |
InChIキー |
XDSDFGIAGIOVGG-FZXMSPJCSA-N |
異性体SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O |
正規SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


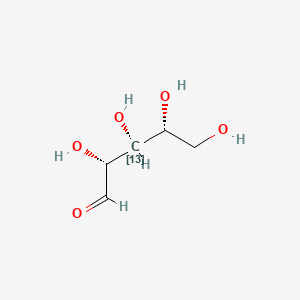
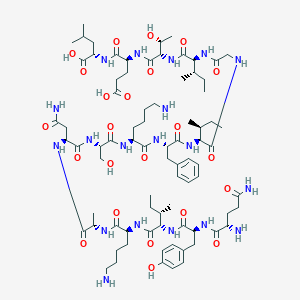
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)



![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)

